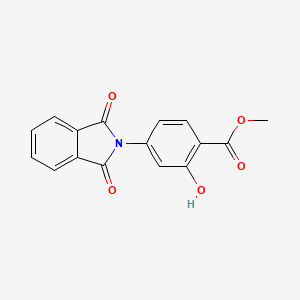

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate and related compounds involves palladium-catalyzed oxidative aminocarbonylation reactions. This process shows significant stereoselectivity, forming Z isomers preferentially or exclusively, established by X-ray diffraction analysis. The method provides a pathway for creating complex organic compounds from simpler ones through a controlled sequence of reactions (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structures of compounds related to methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate have been determined using X-ray crystallography and NMR correlation spectroscopy. This provides insights into the arrangement of atoms within the molecule and its electronic environment, aiding in understanding the molecule's reactivity and interactions (Sakhautdinov et al., 2013).

Chemical Reactions and Properties

The chemical behavior, such as esterification and polymerization reactions, is significant for understanding the reactivity of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate. These reactions are foundational for its applications in creating new materials and pharmaceutical formulations (Howarth & Harris, 1968).

Physical Properties Analysis

Investigating the physical properties such as melting point, solubility, and crystalline form is crucial for the material's application in various industries. The polymorphism of related compounds like methyl paraben reveals different structural forms that can exist under varying conditions, influencing the material's stability and bioavailability (Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's utility in synthesis and its behavior in biological environments. Studies like those on the esterification of related benzoic acids provide insight into the compound's chemical behavior and potential reactivity patterns (Derkach et al., 2014).

Wissenschaftliche Forschungsanwendungen

Structural and Theoretical Analysis

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its antimicrobial properties, commonly used in cosmetics, personal-care products, and as a food preservative. A study analyzed the single crystal X-ray structure of methyl 4-hydroxybenzoate at 120 K, revealing a 3D framework formed via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis determined the intermolecular interactions and the crystal packing. Computational calculations were performed using quantum mechanical methods to correlate experimental and computed vibrational spectra, indicating the molecular determinants underlying its known pharmaceutical activity (Sharfalddin et al., 2020).

Phytochemical Discovery

Research identified methyl 4-(geranyloxy)-3-hydroxybenzoate from the New Zealand liverwort Trichocolea hatcheri, alongside four new related 3-hydroxybenzoates with various double bond arrangements, highlighting the compound's presence in nature and potential biological significance (Baek et al., 1998).

Antioxidant Activity Study

A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including methyl 4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, explored their in vitro antioxidant activities. These activities were assessed through reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants, demonstrating the compound's potential in antioxidant applications (Yüksek et al., 2015).

Supramolecular Dendrimers Design

Research into the design and synthesis of spherical supramolecular dendrimers utilized methyl 3,4,5-trishydroxybenzoate as a base, demonstrating a novel approach to creating materials with unique liquid-crystalline properties. This study provides insights into the compound's application in advanced material science (Balagurusamy et al., 1997).

Neuroprotective Effects Study

Methyl 3,4-dihydroxybenzoate (MDHB) was investigated for its neuroprotective effects against oxidative damage in human neuroblastoma cells. This research provides evidence of MDHB's potential in mitigating oxidative stress and inhibiting apoptosis, indicating its therapeutic potential in neuroprotection (Cai et al., 2016).

Eigenschaften

IUPAC Name |

methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-22-16(21)12-7-6-9(8-13(12)18)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBEDYOKLEJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163531 | |

| Record name | Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate | |

CAS RN |

35019-69-3 | |

| Record name | Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)